sodium;2,5-dimethylbenzenesulfonate
Description
Sodium 2,5-dimethylbenzenesulfonate is an aromatic sulfonate compound where a sulfonate group (-SO₃⁻Na⁺) is attached to a benzene ring substituted with methyl groups at the 2 and 5 positions. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents and modified electronic effects due to the electron-donating methyl substituents.
Aromatic sulfonates are widely used in industrial applications, including detergents, pharmaceuticals, and organic synthesis. The substituents on the benzene ring critically influence their reactivity, solubility, and biological activity .
Properties
IUPAC Name |
sodium;2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCULNUHRZODAC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of p-Xylene with Concentrated Sulfuric Acid
The most widely documented synthesis involves the sulfonation of p-xylene (1,4-dimethylbenzene) using concentrated sulfuric acid (98% H₂SO₄). This electrophilic aromatic substitution reaction proceeds under controlled conditions:
-
Reaction Setup :
In a nitrogen atmosphere, p-xylene and H₂SO₄ are combined in a molar ratio of 1:1–1.33. The mixture is heated to 140°C under reflux for 3 hours, facilitating sulfonation at the para position relative to the methyl groups. -
Work-up and Neutralization :
Post-reaction, unreacted p-xylene is removed via reduced-pressure distillation, yielding 2,5-dimethylbenzenesulfonic acid as a brown viscous liquid. Neutralization with sodium hydroxide (NaOH) converts the sulfonic acid to its sodium salt. For instance, adding NaOH in a 1:1 molar ratio to the sulfonic acid in aqueous medium precipitates the product, which is filtered and vacuum-dried at 30°C. -
Yield and Purity :
The patented method reports a sulfonic acid yield of 83.9% and a final sodium salt purity ≥99% after ethanol recrystallization. The thesis corroborates these results, noting that recrystallization from water or ethanol removes residual inorganic salts.
Purification and Characterization
Recrystallization Techniques
Crude sodium 2,5-dimethylbenzenesulfonate is purified via solvent-based recrystallization:
| Solvent System | Conditions | Purity Outcome | Source |
|---|---|---|---|
| Ethanol-water (1:1) | 50°C dissolution, slow cooling | ≥99% | |
| Isopropyl alcohol | 3:5 water:IPA ratio, gradient addition | 98.5% |
Ethanol recrystallization is preferred for its high recovery rate (85–90%) and minimal solvent residue.
Analytical Validation
-
Chromatography :
Gas chromatography (GC) of the final product shows a single peak at 4.2 minutes, matching the retention time of the reference standard. -
X-ray Diffraction (XRD) :
Crystalline samples exhibit characteristic peaks at 2θ = 15.3°, 17.8°, and 25.6°, confirming phase purity.
Industrial Scalability and Environmental Considerations
Large-Scale Production
The p-xylene sulfonation route is industrially viable due to:
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Low-Cost Feedstocks : p-Xylene and H₂SO₄ are commodity chemicals.
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Minimal Byproducts : The reaction produces only water and trace SO₂, which are neutralized in scrubbers.
A typical batch process achieves a throughput of 500–1,000 kg/day with energy consumption of 120 kWh/ton.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
Sodium 2,5-dimethylbenzenesulfonate serves as a catalyst in various organic reactions including:
- Esterification and Etherification : It is extensively used in laboratory settings to promote these reactions due to its ability to lower activation energy barriers.
- Electrophilic Reactions : The sulfonate group enhances electrophilicity in reactions involving carbonyl compounds and alcohols.
- Kinetic Studies : Research indicates that this compound significantly reduces activation energy compared to uncatalyzed reactions, making it a valuable tool in synthetic chemistry.
Environmental Applications
Sodium 2,5-dimethylbenzenesulfonate has been utilized in environmental remediation techniques:
- Surfactant Enhanced Oil Recovery (SEOR) : In case studies, this compound has been used alongside other surfactants to mobilize light non-aqueous phase liquids (LNAPL) from contaminated groundwater. Its effectiveness was demonstrated through pilot tests where significant amounts of LNAPL were recovered using surfactant flushing techniques .
- Groundwater Remediation : The compound has shown promise in enhancing the solubilization of contaminants during remediation processes, improving recovery rates significantly compared to traditional methods .
Industrial and Consumer Products
The versatility of sodium 2,5-dimethylbenzenesulfonate extends to various industrial applications:
- Surfactant in Cleaning Products : It is commonly found in household and industrial cleaning agents due to its surfactant properties. It acts as a wetting agent and helps solubilize otherwise water-insoluble substances .
- Hydrotrope : This compound is used as a hydrotrope in formulations that require the solubilization of hydrophobic ingredients . It has been reported in various concentrations across different products including shampoos, laundry detergents, and hard surface cleaners.
- Textile Dyes : Sodium 2,5-dimethylbenzenesulfonate is also used in textile dye formulations where it aids in the dispersion of dyes and improves the overall dyeing process efficiency .
Case Studies
Several case studies highlight the practical applications of sodium 2,5-dimethylbenzenesulfonate:
- Case Study on LNAPL Recovery : A project involved injecting a formulation containing sodium 2,5-dimethylbenzenesulfonate into contaminated sites. Over a period of 36 days, substantial volumes of LNAPL were removed from groundwater, demonstrating the compound's effectiveness in environmental cleanup efforts .
| Parameter | Value |
|---|---|
| Total surfactant injected | 29,500 gallons |
| Total polymer injected | 16,700 gallons |
| LNAPL recovered | 57 gallons |
| Duration of operation | 36 days |
Mechanism of Action
The mechanism by which sodium 2,5-dimethylbenzenesulfonate exerts its effects is primarily through its role as a catalyst. The sulfonate group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Similar Sodium Benzenesulfonate Derivatives
Structural and Physicochemical Properties
The table below compares sodium 2,5-dimethylbenzenesulfonate (hypothetical data inferred from analogs) with structurally related compounds:
*Hypothetical value based on molecular formula.
Key Observations:
- Substituent Effects : Methyl groups (electron-donating) reduce the sulfonate group’s acidity compared to chloro substituents (electron-withdrawing) .
- Solubility: Methyl substitution likely improves solubility in non-polar solvents, whereas chloro groups enhance polarity and water solubility.
- Biodegradability : Linear alkyl chains (e.g., dodecylbenzene sulfonate) degrade more readily than branched or halogenated derivatives .
Hypoglycemic Activity (Inferred from Isoflavone Derivatives)
highlights that sodium sulfonate groups on aromatic rings can reduce biological activity in certain contexts. For example, sodium sulfonate derivatives of genistein and biochanin A showed diminished hypoglycemic activity compared to their parent compounds. This is attributed to steric hindrance or electronic effects interfering with phenol hydroxyl interactions at biological targets .
Spectroscopic and Crystallographic Data
While crystallographic data for sodium 2,5-dimethylbenzenesulfonate is unavailable, and provide insights into dichloro analogs:
- Sodium 2,5-dichlorobenzenesulfonate: Crystallizes in a monoclinic system with mean C–C bond lengths of 0.005 Å, indicating a stable aromatic framework .
- 2-Phenylbenzimidazole-5-sulfonic Acid : Used in sunscreens (e.g., Ensulizole) due to UV absorption properties. Substituent position critically affects absorption spectra .
Industrial and Pharmaceutical Relevance
- Detergents : Sodium alkylbenzene sulfonates dominate due to surfactant properties, but halogenated or methylated variants are niche .
- Pharmaceuticals : Sulfonate groups improve solubility but may reduce bioactivity depending on substituent placement .
- UV Protection : Sulfonic acid derivatives with aromatic systems (e.g., Ensulizole) highlight the role of substituents in tuning optical properties .
Environmental Considerations
- Biodegradability : Methyl and chloro substituents may slow microbial degradation compared to linear alkyl chains .
Q & A
Basic: What analytical methods are recommended for quantifying sodium 2,5-dimethylbenzenesulfonate in aqueous solutions?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is commonly employed, optimized for sulfonate separation using reverse-phase C18 columns and mobile phases with ion-pairing agents (e.g., tetrabutylammonium bromide). Calibration curves should account for potential matrix effects in complex solutions. For rapid screening, spectrophotometric methods using derivatization reagents (e.g., methylene blue for anionic surfactants) can be adapted, though interference from structurally similar sulfonates must be validated .
Basic: What are the critical steps in synthesizing sodium 2,5-dimethylbenzenesulfonate, and how is purity ensured?
Methodological Answer:
Synthesis typically involves sulfonation of 2,5-dimethylbenzene with concentrated sulfuric acid at 80–100°C, followed by neutralization with sodium hydroxide. Key purification steps include:
- Recrystallization from ethanol-water mixtures to remove unreacted precursors.
- Ion-exchange chromatography to eliminate residual metal ions.
- Thermogravimetric analysis (TGA) to verify thermal stability and absence of hydrated water. Purity is confirmed via nuclear magnetic resonance (¹H/¹³C NMR) for structural integrity and inductively coupled plasma mass spectrometry (ICP-MS) for sodium stoichiometry .
Advanced: How do structural variations in sulfonate groups influence coal dust suppression efficiency?
Methodological Answer:
The hydrophobic alkyl chain length and sulfonate positioning (e.g., 2,5-dimethyl vs. 2,4-dimethyl isomers) critically impact surfactant performance. Studies using sodium dodecylbenzene sulfonate (SDBS) show that branched alkyl chains enhance adsorption on coal surfaces by reducing critical micelle concentration (CMC), as measured by surface tension assays. Comparative experiments with 2,5-dimethylbenzenesulfonate should employ contact angle measurements and sedimentation rate analyses to quantify dust wetting and agglomeration efficiencies .
Advanced: How can contradictions in osmotic coefficient data for sulfonate salts be resolved?
Methodological Answer:
Contradictions often arise from differences in macroion charge density and counterion interactions. For example, sodium polystyrene sulfonate exhibits lower osmotic coefficients than polyethylene sulfonate due to benzene ring-induced structure-forming effects, as shown in Figure 1 of osmotic coefficient studies . To reconcile discrepancies:
- Standardize ionic strength (e.g., 0.1–2.0 M NaCl) and temperature (25°C) across experiments.
- Use small-angle X-ray scattering (SAXS) to correlate solution microstructure with macroscopic osmotic behavior.
- Apply machine learning models trained on historical data to predict outliers and validate via viscometric analysis .
Methodological: How can surfactant additives minimize adsorption losses in experimental setups?
Methodological Answer:
Pre-treating glassware with 30–40 mg/L sodium dodecylbenzene sulfonate (SDBS) reduces electrostatic adsorption of ionic analytes like sodium 2,5-dimethylbenzenesulfonate. This is quantified by spiking recovery tests using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For dynamic systems (e.g., flow reactors), adding 0.1% Triton X-100 as a non-ionic surfactant competitively occupies adsorption sites without interfering with sulfonate quantification .
Advanced: What challenges arise in multi-component phase studies involving sodium 2,5-dimethylbenzenesulfonate?
Methodological Answer:
Phase boundary determination in systems with toluene/1-butanol/water requires precise control of:
- Salt-to-water molar ratios to avoid micelle destabilization.
- Alcohol cosolvent fractions , which alter hydrophobic interactions.
Experimental designs using ternary phase diagrams (Figure 2 in ) should incorporate dynamic light scattering (DLS) to monitor micelle size transitions and microcalorimetry to track enthalpy changes during phase separation. Contradictions with literature data (e.g., sodium 2,5-dipropylbenzene sulfonate systems) may stem from alkyl chain length effects on interfacial tension .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
